molecular formula C4H6N2O B1310762 4-methoxy-1H-pyrazole CAS No. 14884-01-6

4-methoxy-1H-pyrazole

Cat. No.: B1310762
CAS No.: 14884-01-6
M. Wt: 98.1 g/mol
InChI Key: NCFMDIJKEYGCRD-UHFFFAOYSA-N
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Description

4-Methoxy-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The methoxy group at the 4-position of the pyrazole ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

4-Methoxy-1H-pyrazole is a biologically active compound that has been found to interact with several targets. The primary targets of this compound are the topoisomerase IV enzyme and the COVID-19 main protease . These enzymes play crucial roles in DNA replication and viral replication, respectively .

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into a specific site on the target enzyme, much like a key fits into a lock. The binding affinities of this compound with topoisomerase IV enzyme and with COVID-19 main protease are ranging from −10.0 to −11.0 kcal/mol and −8.2 to −9.3 kcal/mol , respectively . These interactions can inhibit the activity of the enzymes, thereby preventing DNA replication in bacteria and viral replication in SARS-CoV-2 .

Biochemical Pathways

It is known that the compound can inhibit the activity of topoisomerase iv and covid-19 main protease . This suggests that it may affect the pathways involving these enzymes, such as DNA replication in bacteria and viral replication in SARS-CoV-2 .

Pharmacokinetics

A related study on 1h-pyrazole analogs as epidermal growth factor receptor (egfr) inhibitors has shown promising absorption, distribution, metabolism, excretion, and toxicity (admet) features

Result of Action

The molecular and cellular effects of this compound’s action are primarily its inhibitory effects on the activity of topoisomerase IV and COVID-19 main protease . This can result in the inhibition of DNA replication in bacteria and viral replication in SARS-CoV-2, potentially leading to the death of these cells or viruses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other compounds can also influence its action. For example, in the Suzuki–Miyaura coupling reaction, the presence of palladium complexes can enhance the reactivity of organoboron reagents, such as this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1H-pyrazole typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 4-methoxyacetophenone with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents may be used to enhance the reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxy-1H-pyrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-1H-pyrazole is unique due to the presence of the methoxy group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-methoxy-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-7-4-2-5-6-3-4/h2-3H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFMDIJKEYGCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415948
Record name 4-methoxy-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14884-01-6
Record name 4-methoxy-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-methoxy-1H-pyrazole catalyze dihydrogen production from ammonia borane?

A1: While the specific mechanistic steps are not fully elaborated in the paper, theoretical calculations using the M06-2x/aug-cc-pVDZ method suggest that this compound, alongside other pyrazole derivatives, can catalytically activate both ammonia borane and cyclotriborazane. [] This activation facilitates the release of dihydrogen. The presence of the methoxy group at the 4-position of the pyrazole ring likely influences its electronic properties, potentially impacting its interaction with the ammonia borane or cyclotriborazane molecules and, consequently, the catalytic process.

Q2: How does the catalytic activity of this compound compare to other investigated pyrazole catalysts?

A2: The research paper focuses on the feasibility of pyrazoles as a class of catalysts for dihydrogen production and does not directly compare the catalytic activities of the different pyrazole derivatives (1H-pyrazole, this compound, and 4-nitro-1H-pyrazole). [] Further research, potentially involving experimental kinetic studies, would be needed to determine the relative effectiveness of these catalysts and the specific influence of substituents on the pyrazole ring.

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